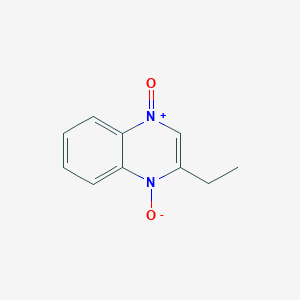

2-Ethylquinoxaline 1,4-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethylquinoxaline 1,4-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Properties

Quinoxaline 1,4-dioxides, including 2-ethylquinoxaline 1,4-dioxide, have been extensively studied for their antibacterial activity. These compounds function as prodrugs that can be activated by reductive processes in bacterial cells. This mechanism has led to their development as broad-spectrum antibacterial agents. For instance, derivatives of quinoxaline 1,4-dioxides have shown efficacy against various strains of bacteria, including Mycobacterium tuberculosis .

Case Study: Antitubercular Activity

A study demonstrated that certain derivatives of quinoxaline 1,4-dioxides exhibited high antitubercular activity with minimal cytotoxicity to non-tumor cells. Specifically, compounds synthesized from 2-formylquinoxaline 1,4-dioxide showed a minimum inhibitory concentration (MIC) of 1.6μg/mL against M. tuberculosis H37Rv .

Antitumor Activity

The antitumor potential of quinoxaline 1,4-dioxides has also garnered attention. These compounds have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and interference with DNA replication.

Case Study: Clinical Trials

The compound TPZ (3-amino-BTO 1,4-dioxide), a derivative of quinoxaline 1,4-dioxide, has undergone phase II clinical trials as an antitumor agent. Its mechanism involves selective toxicity towards hypoxic tumor cells .

Antiparasitic Applications

Quinoxaline 1,4-dioxides are being explored for their antiparasitic properties against diseases such as malaria and leishmaniasis. The structural diversity within this class allows for targeted modifications that enhance activity against specific parasites.

Case Study: Antimalarial Activity

Research has indicated that certain derivatives of quinoxaline 1,4-dioxides possess significant antimalarial activity. For example, compounds derived from the condensation of carbaldehydes with amines have demonstrated promising results in inhibiting Plasmodium falciparum growth .

Agricultural Applications

In addition to their medicinal uses, quinoxaline 1,4-dioxides find applications in agriculture as herbicides and insecticides. Their ability to disrupt biological processes in pests makes them valuable in pest control strategies.

Data Table: Biological Activity Overview

Veterinary Medicine

Quinoxaline 1,4-dioxides have also been utilized in veterinary medicine as growth promoters and therapeutic agents to prevent infectious diseases in livestock. Their broad-spectrum antibacterial properties make them suitable for use as feed additives.

Case Study: Veterinary Applications

Historically, quinoxaline derivatives have been used as feed additives since the 1970s to enhance animal growth and prevent infections without significantly contributing to antibiotic resistance .

Propriétés

Numéro CAS |

16007-75-3 |

|---|---|

Formule moléculaire |

C10H10N2O2 |

Poids moléculaire |

190.2 g/mol |

Nom IUPAC |

3-ethyl-4-oxidoquinoxalin-1-ium 1-oxide |

InChI |

InChI=1S/C10H10N2O2/c1-2-8-7-11(13)9-5-3-4-6-10(9)12(8)14/h3-7H,2H2,1H3 |

Clé InChI |

WOSBROCEKUGOHI-UHFFFAOYSA-N |

SMILES |

CCC1=C[N+](=O)C2=CC=CC=C2N1[O-] |

SMILES canonique |

CCC1=C[N+](=O)C2=CC=CC=C2N1[O-] |

Synonymes |

2-Ethylquinoxaline 1,4-dioxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.